molecular formula C12H15N3O2S B7577383 4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one

4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one

Cat. No. B7577383
M. Wt: 265.33 g/mol
InChI Key: ZMYJLCKDCHABHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one, also known as EHT 1864, is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one 1864 inhibits Rho family GTPases by binding to the switch regions of the GTPases and preventing their activation. This leads to a decrease in downstream signaling pathways that are involved in cell migration and invasion.
Biochemical and Physiological Effects
4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one 1864 has been shown to have several biochemical and physiological effects. It has been shown to inhibit cancer cell migration and invasion, improve cardiac function in animal models of heart failure, and reduce inflammation in animal models of inflammatory diseases. Additionally, 4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one 1864 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various in vitro and in vivo experiments. Additionally, 4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one 1864 has been extensively studied and has a well-established mechanism of action. However, 4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one 1864 also has some limitations. It has been shown to be cytotoxic at high concentrations, and its efficacy in humans has not been fully established.

Future Directions

There are several future directions for 4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one 1864 research. One potential direction is to explore its therapeutic potential in other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, further studies are needed to establish its efficacy in humans and to determine the optimal dosage and administration route. Furthermore, the development of more potent and selective Rho family GTPase inhibitors could lead to the discovery of new therapeutic agents.

Synthesis Methods

4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one 1864 can be synthesized using a multistep process that involves the reaction of 4-(1-hydroxyethyl)phenyl hydrazine with ethyl acetoacetate to form 4-(1-hydroxyethyl)phenyl-3-oxobutanoate. This intermediate is then reacted with thiosemicarbazide to form the desired product, 4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one 1864.

Scientific Research Applications

4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one 1864 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit Rho family GTPases, which are involved in cell migration, invasion, and proliferation. 4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one 1864 has been shown to inhibit cancer cell migration and invasion in vitro, making it a potential candidate for cancer therapy. Additionally, 4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one 1864 has been shown to improve cardiac function in animal models of heart failure, making it a potential therapeutic agent for cardiovascular diseases.

properties

IUPAC Name

4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-3-15-11(17)13-14-12(15)18-10-6-4-9(5-7-10)8(2)16/h4-8,16H,3H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYJLCKDCHABHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)NN=C1SC2=CC=C(C=C2)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one

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